![molecular formula C28H44O3 B1234410 24,25-Dihydroxyergocalciferol CAS No. 71183-99-8](/img/structure/B1234410.png)
24,25-Dihydroxyergocalciferol
Overview
Description
Synthesis Analysis
The synthesis of 24,25-dihydroxyergocalciferol involves hydroxylation reactions where ergocalciferol (Vitamin D2) undergoes enzymatic conversion. A significant step is the 24-hydroxylation of 1,25-dihydroxyergocalciferol, a process that represents a deactivation step of the vitamin D metabolites, highlighting metabolic differences between ergocalciferol and cholecalciferol (Vitamin D3) (Horst et al., 1986).
Molecular Structure Analysis
The crystal and molecular structure studies of Vitamin D metabolites offer insights into their biological functions. The structure of these compounds, including 1,25-dihydroxycholecalciferol analogs, provides a foundation for understanding the physical and chemical behavior of 24,25-dihydroxyergocalciferol. The A-ring conformation and the side-chain orientation are critical for their biological activity and interaction with receptors (Pietraszek et al., 2013).
Chemical Reactions and Properties
24,25-Dihydroxyergocalciferol participates in various chemical reactions, including hydroxylation and conversion to other metabolites within the vitamin D metabolic pathway. Its interaction with enzymes and receptors underscores its biochemical significance, albeit with lesser activity in calcium metabolism compared to the more active forms of Vitamin D (Jones et al., 1980).
Scientific Research Applications
1. Binding Affinity and Displacement Potency
24(R),25-Dihydroxyergocalciferol (24,25-(OH)2-D2) has been studied for its binding affinity. It is notably less potent than its analogs in displacing serum binding proteins in rats. This suggests differences in the contributions of vitamin D2 metabolites in plasma extracts, particularly in patients given large doses of vitamin D2 (Jones et al., 1980).
2. Metabolism and Deactivation
1,24,25-Trihydroxyergocalciferol, derived from 1,25-dihydroxyergocalciferol and 24,25-dihydroxyergocalciferol, shows differences in affinity for various receptors and transport proteins. This metabolite is considerably less active in stimulating intestinal calcium transport and bone calcium resorption, revealing differences in ergocalciferol and cholecalciferol metabolism in mammals (Horst et al., 1986).
3. Receptor Binding in Bone Formation
Research indicates the presence of specific cytoplasmic and possibly nuclear receptors for 24,25-dihydroxycholecalciferol in the long bones of newborn rats. This finding suggests a potential role for 24,25-dihydroxycholecalciferol in the metabolism of developing skeletal tissues (Sömjen et al., 1982).
4. Anticancer Potential
Hybrid analogs of 1,25-dihydroxyergocalciferol, such as PRI-5201 and PRI-5202, were synthesized as potential anticancer agents. These analogs combine modifications of the A-ring with ergocalciferol-like side-chains, showing promise in the treatment of human cancer cell lines (Pietraszek et al., 2013).
5. Role in Bone Mineralization
24,25-Dihydroxycholecalciferol has been shown to prevent osteoporotic changes and effectively stimulate bone mineralization in hypokinetic rats. It does not increase nephrocalcinosis or exhibit toxic effects as measured by body mass variations (Sergeev et al., 1982).
Future Directions
The future directions of 24,25-Dihydroxyergocalciferol research could involve the development of vitamin D analogs that can separate the effects of the active metabolite 1,25-dihydroxyvitamin D (1,25 (OH)2 D) on calcium and phosphate homeostasis from its effects on other biologic processes . This could potentially target specific diseases with minimal side effects .
properties
IUPAC Name |
(E,3R,6R)-6-[(1R,3aS,4E,7aR)-4-[(2Z)-2-[(5R)-5-hydroxy-2-methylidenecyclohexylidene]ethylidene]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-1-yl]-2,3-dimethylhept-4-ene-2,3-diol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H44O3/c1-19-9-12-23(29)18-22(19)11-10-21-8-7-16-27(5)24(13-14-25(21)27)20(2)15-17-28(6,31)26(3,4)30/h10-11,15,17,20,23-25,29-31H,1,7-9,12-14,16,18H2,2-6H3/b17-15+,21-10+,22-11-/t20-,23-,24-,25+,27-,28-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BPEQZNMKGFTMQE-BJWACDMPSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C=CC(C)(C(C)(C)O)O)C1CCC2C1(CCCC2=CC=C3CC(CCC3=C)O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](/C=C/[C@](C)(C(C)(C)O)O)[C@H]1CC[C@@H]\2[C@@]1(CCC/C2=C\C=C/3\C[C@@H](CCC3=C)O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H44O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
24,25-Dihydroxyergocalciferol | |
CAS RN |
71183-99-8 | |
Record name | 24,25-Dihydroxyvitamin D2 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0071183998 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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